Tetrahydrofuran-2-ylmethyl chloroacetate
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Overview
Description
Tetrahydrofuran-2-ylmethyl chloroacetate is an organic compound with the molecular formula C7H11ClO3 It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofuran-2-ylmethyl chloroacetate can be synthesized through the reaction of tetrahydrofuran-2-ylmethanol with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Tetrahydrofuran-2-ylmethanol+Chloroacetyl chloride→Tetrahydrofuran-2-ylmethyl chloroacetate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-ylmethyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tetrahydrofuran-2-ylmethanol and chloroacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Depending on the nucleophile, products such as tetrahydrofuran-2-ylmethyl amines, ethers, or thioethers can be formed.
Hydrolysis: Tetrahydrofuran-2-ylmethanol and chloroacetic acid.
Reduction: Tetrahydrofuran-2-ylmethanol.
Scientific Research Applications
Tetrahydrofuran-2-ylmethyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying enzyme mechanisms or protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetrahydrofuran-2-ylmethyl chloroacetate involves its reactivity towards nucleophiles. The chloroacetate group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing molecules.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-2-ylmethyl acetate: Similar structure but with an acetate group instead of a chloroacetate group.
Tetrahydrofuran-2-ylmethyl bromide: Similar structure but with a bromide group instead of a chloroacetate group.
Tetrahydrofuran-2-ylmethyl alcohol: The alcohol derivative of tetrahydrofuran-2-ylmethyl chloroacetate.
Uniqueness
This compound is unique due to the presence of the chloroacetate group, which imparts distinct reactivity compared to its analogs
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-chloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c8-4-7(9)11-5-6-2-1-3-10-6/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHFVSLNJYZJKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290611 |
Source
|
Record name | tetrahydrofuran-2-ylmethyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-26-1 |
Source
|
Record name | NSC69950 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tetrahydrofuran-2-ylmethyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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